- Sulfonating agent and process, World Intellectual Property Organization, , ,

Cas no 97-05-2 (Sulfosalicylic Acid)

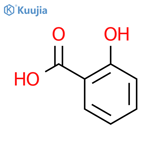

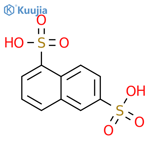

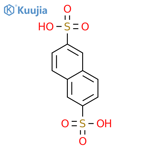

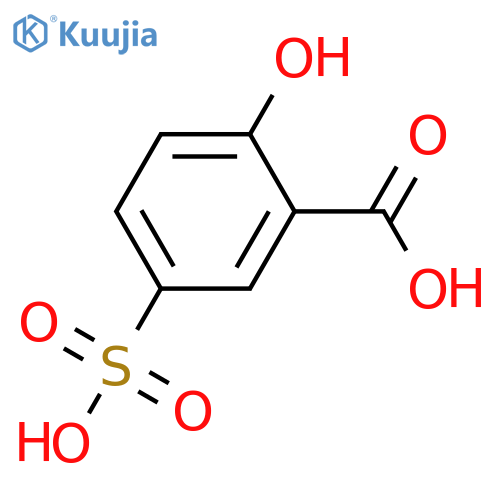

Sulfosalicylic Acid structure

商品名:Sulfosalicylic Acid

Sulfosalicylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-sulphosalicylic acid

- 2-HYDROXY-5-SULFOBENZOIC ACID

- 2-HYDROXYBENZOIC-5-SULFONIC ACID

- 3-CARBOXY-4-HYDROXYBENZENESULFONIC ACID

- 3-CARBOXY-4-HYDROXYBENZENESULPHONIC ACID

- SALICYLSULFONIC ACID

- SULFOSALICYLIC ACID

- TIMTEC-BB SBB008927

- 2-hydroxy-5-sulfo-benzoicaci

- 3-Sulfosalicylicacid

- 5-sulfo-salicylicaci

- cp18121

- kalcoloranodizingacid

- o-Hydroxybenzoicacid5-sulfonicacid

- Salicylicacid5-sulfonicacid

- 5-Sulfosalicylic

- Benzoic acid, 2-hydroxy-5-sulfo-

- 2-Hydroxy-5-sulfo-benzoic acid

- Sulphosalicylic acid

- 磺基水杨酸

- 5-Sulfosalicylic acid

- Salicylic acid, sulfo-

- Benzoic acid, 2-hydroxysulfo-

- Salicylic acid, 5-sulfo-

- Kalcolor anodizing acid

- Sulfosalicylic acid (VAN)

- Salicylsulfonic acid (VAN)

- Sulphosalicylic acid (VAN)

- 5-Sulfosalicylate

- 5-sulfo-Salicylic acid

- 2-Hydroxy-5-sulfobenzoic acid (ACI)

- Salicylic acid, 5-sulfo- (8CI)

- 5-(Hydroxysulfonyl)salicylic acid

- 5-Sulfosalicyclic acid

- FD

- NSC 190565

- NSC 4741

- SSA

- Sulfosalicylic Acid

-

- MDL: MFCD00007508

- インチ: 1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13)

- InChIKey: YCPXWRQRBFJBPZ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(O)=CC=C(S(O)(=O)=O)C=1)O

計算された属性

- せいみつぶんしりょう: 217.98900

- どういたいしつりょう: 217.989

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 120

じっけんとくせい

- 色と性状: 白色結晶または結晶粉末、吸湿。

- 密度みつど: 1.7563 (rough estimate)

- ゆうかいてん: 120 ºC

- ふってん: 328.86°C (rough estimate)

- フラッシュポイント: °Cat760mmHg

- 屈折率: 1.5300 (estimate)

- PSA: 120.28000

- LogP: 1.41790

- ようかいせい: 水とエタノールに可溶であり、エーテルに可溶である。

Sulfosalicylic Acid セキュリティ情報

- 危険物輸送番号:UN 1760

- 包装グループ:III

- 包装等級:III

- 危険レベル:8

- セキュリティ用語:8

- ちょぞうじょうけん:密閉された容器に保管し、日陰、乾燥、換気の場所に置く。体の損傷を防ぐ。光をさける。この材料の容器は、製品の残留物(ほこり、固体)がある可能性があるため、空の時にも有害である可能性があります。製品の警告と注意事項をすべて遵守します。

Sulfosalicylic Acid 税関データ

- 税関コード:2918290000

- 税関データ:

中国税関コード:

2918290000概要:

2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

Sulfosalicylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20563-5.0g |

2-hydroxy-5-sulfobenzoic acid |

97-05-2 | 95.0% | 5.0g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-20563-50.0g |

2-hydroxy-5-sulfobenzoic acid |

97-05-2 | 95.0% | 50.0g |

$45.0 | 2025-03-21 | |

| TRC | S699445-500mg |

Sulfosalicylic Acid |

97-05-2 | 500mg |

$ 109.00 | 2023-09-06 | ||

| TRC | S699445-100g |

Sulfosalicylic Acid |

97-05-2 | 100g |

140.00 | 2021-07-18 | ||

| Enamine | EN300-20563-0.1g |

2-hydroxy-5-sulfobenzoic acid |

97-05-2 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85950-25g |

Sulfosalicylic Acid |

97-05-2 | 25g |

¥402.0 | 2021-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85950-100g |

Sulfosalicylic Acid |

97-05-2 | 100g |

¥642.0 | 2021-09-07 | ||

| TRC | S699445-1g |

Sulfosalicylic Acid |

97-05-2 | 1g |

$ 190.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D767905-25g |

5-Sulphosalicylic acid |

97-05-2 | 98% | 25g |

$130 | 2023-09-04 | |

| MedChemExpress | HY-B1785-100mg |

5-Sulfosalicylic acid |

97-05-2 | ≥96.0% | 100mg |

¥350 | 2024-04-18 |

Sulfosalicylic Acid 合成方法

合成方法 1

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: Zirconium oxychloride , Ethylene oxide-propylene oxide triblock copolymer Solvents: Ethanol ; 1 h, rt

1.2 < 15 min, rt

1.2 < 15 min, rt

リファレンス

- Highly efficient transfer hydrogenation of biomass-derived furfural to furfuryl alcohol over mesoporous Zr-containing hybrids with 5-sulfosalicylic acid as a ligand, International Journal of Environmental Research and Public Health, 2022, 19(15),

合成方法 5

はんのうじょうけん

リファレンス

- Method for recovering sulfosalicylic acid and p-toluene sulfonic acid from hydrogenation wastewater generated in doxycycline production, China, , ,

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

リファレンス

- Crystal structures of two organic salts of 1,2,3,4-tetrahydro-1,10-phenanthroline, Crystallography Reports, 2016, 61(7), 1090-1095

合成方法 9

はんのうじょうけん

リファレンス

- Synthesis and characterization of novel nano derivatives of graphene oxide, Graphene, 2018, 7(3), 17-29

合成方法 10

はんのうじょうけん

1.1 Reagents: Pyridine , Cupric nitrate Solvents: Ethanol ; 2 min, rt; rt; 3 h, rt

リファレンス

- Synthesis and crystal structure of a 1D coordination polymer: {[Cu(HSSA)(py)3]·H2O}n (H3SSA = 5-sulfosalicylic acid, py = pyridine), Chinese Journal of Structural Chemistry, 2009, 28(8), 1028-1032

合成方法 11

はんのうじょうけん

1.1 Reagents: Phosphoric acid (compound with sulfosalicylcic acid and zirconium) , Zirconium oxychloride Solvents: Water ; 8 h, pH 1, rt

リファレンス

- Zirconium(IV) phosphosulphosalicylate as an important lead(II) selective ion-exchange material. Synthesis, characterization and adsorption study, Advanced Science Letters, 2012, 17, 184-190

合成方法 12

合成方法 13

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

リファレンス

- A method for recovering sulfosalicylic acid from doxycycline production waste liquid, China, , ,

合成方法 17

合成方法 18

はんのうじょうけん

リファレンス

- Purification method of analytical pure reagent 5-sulfosalicylic acid, China, , ,

合成方法 19

合成方法 20

Sulfosalicylic Acid Raw materials

- Naphthalene-2,6-disulfonic acid

- Naphthalene-1,6-disulfonic acid

- Copper, [2-hydroxy-5-sulfobenzoato(2-)-κO]tris(pyridine)-, hydrate (1:1), (SP-4-2)-

- Salicylic acid

- Tetramethylammonium Hydroxide (25% w/w solution in Water)

- Sulfosalicylic Acid

Sulfosalicylic Acid Preparation Products

Sulfosalicylic Acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-05-2)磺基水杨酸

注文番号:LE8310888

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:46

価格 ($):discuss personally

Sulfosalicylic Acid 関連文献

-

Elise J. C. de Vries,Sylvia Kantengwa,Alban Ayamine,Nikoletta B. Báthori CrystEngComm 2016 18 7573

-

Philip C. Andrews,Glen B. Deacon,Richard. L. Ferrero,Peter C. Junk,Abdulgader Karrar,Ish Kumar,Jonathan G. MacLellan pylori. Philip C. Andrews Glen B. Deacon Richard. L. Ferrero Peter C. Junk Abdulgader Karrar Ish Kumar Jonathan G. MacLellan Dalton Trans. 2009 6377

-

Mengmeng Kang,Olayinka Oderinde,Yaoyao Deng,Shunli Liu,Fang Yao,Guodong Fu New J. Chem. 2018 42 17486

-

Qiang Fu,Xi-kun Xu,Bao-kai Liu,Fang Guo CrystEngComm 2018 20 1844

-

Hao-Dong Yang,Jun-Hao Huang,Kengo Shibata,Daling Lu,Kazuhiko Maeda,Chechia Hu Sustainable Energy Fuels 2020 4 4186

97-05-2 (Sulfosalicylic Acid) 関連製品

- 68917-75-9(wintergreen oil from gaultheria procumbens L.)

- 140-10-3(trans-Cinnamic acid)

- 69-72-7(Salicylic acid)

- 50-78-2(Aspirin)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-05-2)Sulfosalicylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-05-2)Sulfosalicylic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ